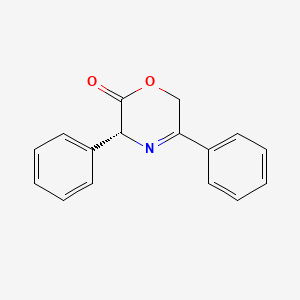
(3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one is a heterocyclic organic compound featuring a 1,4-oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde with an appropriate amine and an acid catalyst to form the oxazine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
(3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one: A stereoisomer with similar structural features but different spatial arrangement.
3,5-Diphenyl-1,4-oxazin-2-one: Lacks the 3,6-dihydro feature, leading to different chemical properties.
3,5-Diphenyl-1,4-oxazepine: A related compound with a seven-membered ring.
Uniqueness
(3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one is unique due to its specific stereochemistry and the presence of the 1,4-oxazine ring
Propriétés
Numéro CAS |
64976-18-7 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
(5R)-3,5-diphenyl-2,5-dihydro-1,4-oxazin-6-one |
InChI |
InChI=1S/C16H13NO2/c18-16-15(13-9-5-2-6-10-13)17-14(11-19-16)12-7-3-1-4-8-12/h1-10,15H,11H2/t15-/m1/s1 |
Clé InChI |
FWTHXDFMSQYCID-OAHLLOKOSA-N |
SMILES isomérique |
C1C(=N[C@@H](C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(=NC(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


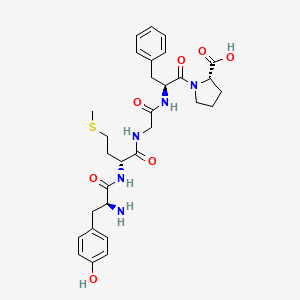
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol](/img/structure/B14506305.png)

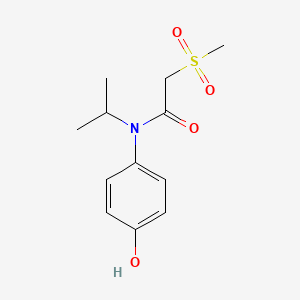

![(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid](/img/structure/B14506322.png)
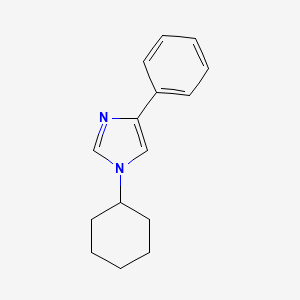
![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)

![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)
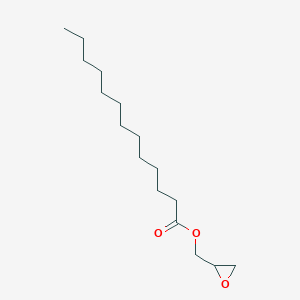

![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)

